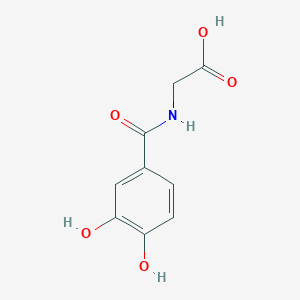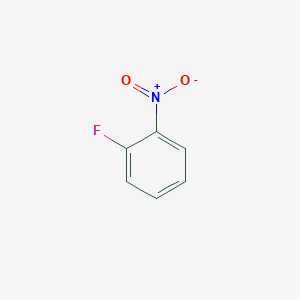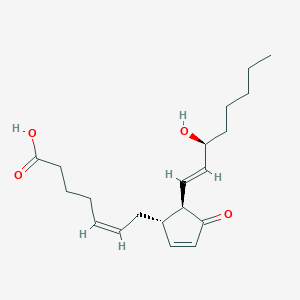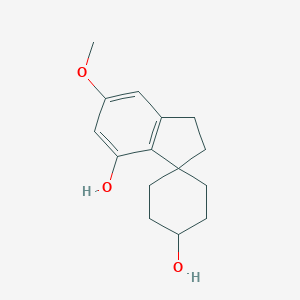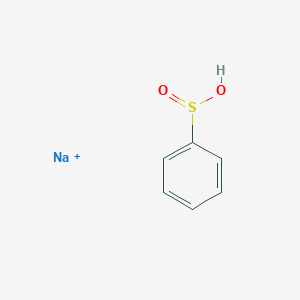
leukotriene E4
Übersicht
Beschreibung
Leukotriene E4 (LTE4) is a cysteinyl leukotriene involved in inflammation. It is produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils, and was also found to be produced by platelets adhering to neutrophils . LTE4 is the stable end product of the 5-lipoxygenase metabolism of arachidonic acid .
Synthesis Analysis
LTE4 is produced by the action of dipeptidase on LTD4, leaving only the cysteinyl group still attached to the fatty acid backbone . It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A) .Molecular Structure Analysis
The systematic IUPAC name of LTE4 is (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-Amino-2-carboxyethyl}sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid . The molecular formula is C23H37NO5S, with a molar mass of 439.61 g·mol−1 .Chemical Reactions Analysis
LTE4 is considerably less active than LTC4 in the biological activities characteristic of cysteinyl leukotrienes . Unlike LTC4 and LTD4, LTE4 accumulates in both plasma and urine .Physical And Chemical Properties Analysis
LTE4 has a density of 1.1±0.1 g/cm3, a boiling point of 674.1±55.0 °C at 760 mmHg, and a flash point of 361.5±31.5 °C . It has 6 H bond acceptors, 5 H bond donors, and 18 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Biomarker for Inflammatory Bowel Disease (IBD) Activity
LTE4 has been identified as a potential noninvasive biomarker for assessing the activity of IBD, which includes Crohn’s disease (CD) and ulcerative colitis (UC). Studies have shown that urinary excretion of LTE4 is significantly increased in patients with active IBD compared to those in remission or healthy controls . This suggests that LTE4 could be used to monitor disease activity and response to therapy.
Therapeutic Target for Inflammatory Diseases
LTE4 and its receptors are considered promising therapeutic targets for a variety of inflammatory diseases. The LTE4 receptor, GPR99, is involved in several chronic inflammatory conditions such as asthma, atopic dermatitis, psoriasis, atherosclerosis, arthritis, obesity, cancer, and age-related macular degeneration . Antagonists for LTE4 receptors and inhibitors of LTE4 biosynthesis are being explored for their potential clinical applications.
Asthma and Airway Inflammation
LTE4 induces potent responses in human airways, including bronchoconstriction, airway hyperresponsiveness, and inflammatory cell influx. This points to the presence of a novel receptor that preferentially responds to LTE4, making it a full functional agonist for human cysteinyl leukotriene receptors . Understanding this pathway can lead to new treatments for asthma and other airway inflammatory diseases.
Mast Cell Activation Syndromes
The quantitation of urinary metabolites of LTE4 may provide significant clues for the diagnosis and management of both clonal and nonclonal mast cell activation syndromes . This application is particularly important for conditions where mast cells play a central role in pathogenesis.
Inflammation and Immune Reactivity
LTE4 is known to be produced by various white blood cells and plays a role in inflammation and immune reactivity. It acts as an intercellular messenger and mediator of inflammation, influencing processes such as chemotaxis, vascular permeability, and the expression of adhesion molecules .
Platelet-Neutrophil Interactions
Recent findings suggest that LTE4 is also produced by platelets adhering to neutrophils. This highlights a novel aspect of LTE4’s role in inflammation, particularly in the context of platelet-neutrophil interactions, which are crucial in various inflammatory and thrombotic conditions .
Safety And Hazards
Zukünftige Richtungen
There are noted differences in the incidence of leukotriene-mediated diseases in males and females, but sex as a factor in the response to leukotriene inhibitors has not been fully explored . The results of a study indicate that sex needs to be taken into consideration in the future evaluation of leukotriene inhibitors to treat disease .
Eigenschaften
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-FRFVZSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897510 | |
| Record name | Leukotriene E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene E4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
leukotriene E4 | |
CAS RN |
75715-89-8 | |
| Record name | Leukotriene E4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene E4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUKOTRIENE E4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukotriene E4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)


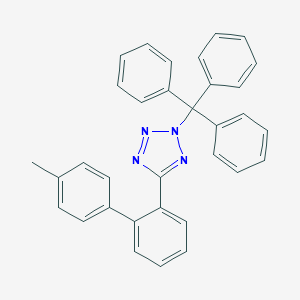


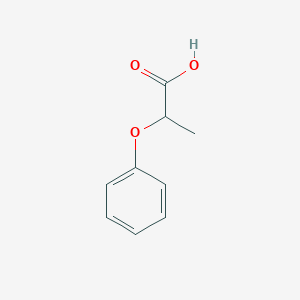
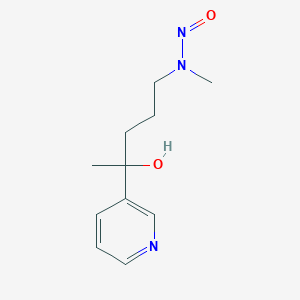
![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)
